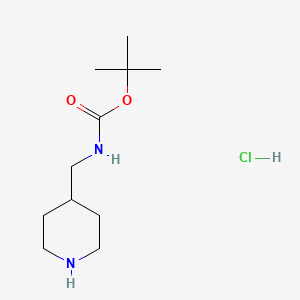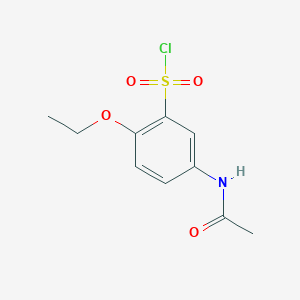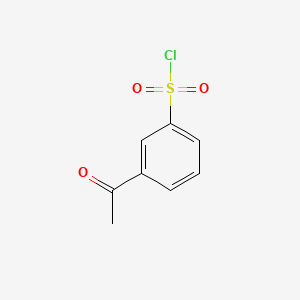
(2,5-Dimethoxyphenyl)thiourea
Vue d'ensemble
Description
(2,5-Dimethoxyphenyl)thiourea derivatives are a class of compounds that have been studied for their potential applications in various fields, including as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy, as well as for their electronic properties and potential pharmacological activities. These derivatives are characterized by the presence of a thiourea moiety and a dimethoxyphenyl group, which can influence their chemical behavior and interaction with other molecules.
Synthesis Analysis
The synthesis of (2,5-Dimethoxyphenyl)thiourea derivatives can involve various strategies. For instance, the synthesis of thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol was achieved by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which resulted in effective CSAs for enantiodiscrimination of amino acid derivatives . Another example includes the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, where 2,5-dimethoxybenzenethiol was converted to thioether derivatives with various halides, followed by a series of reactions to obtain the desired amines .
Molecular Structure Analysis
The molecular structure of (2,5-Dimethoxyphenyl)thiourea derivatives can significantly affect their properties and interactions. For example, the crystal structure of a related compound, N'-(4,6-dimethoxy-pyrimidin-2-yl)-N-[2-(2,4-dichlorophenoxypropionyl)]thiourea, revealed a nearly planar arrangement due to strong intramolecular hydrogen bonding, which contributes to the formation of a unique 2D supramolecular architecture . Similarly, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined by X-ray diffraction analysis, providing insights into its conformation and intermolecular interactions .
Chemical Reactions Analysis
(2,5-Dimethoxyphenyl)thiourea derivatives can participate in various chemical reactions. For instance, thiourea has been used in [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to the formation of diverse 2-amino-4,5-dihydrothiophenes . This demonstrates the versatility of thiourea derivatives in synthetic chemistry, particularly in constructing heterocyclic compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2,5-Dimethoxyphenyl)thiourea derivatives are influenced by their molecular structure. For example, the synthesis of poly(2,5-thienylene-1,2-dimethoxy-ethenylene) resulted in a polymer with a molecular weight of 5500 daltons, an optical band gap of 2.13 eV, and a conductivity of 0.4 S cm^-1 upon iodine doping, indicating its potential use in electronic applications . The conformational and crystal structure analysis of acyl thiourea compounds, such as (2,2-dimethyl-propionyl) thiourea, revealed the presence of intramolecular hydrogen bonds that stabilize the conformation and contribute to the material's properties .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The reaction of alpha-cyanooxiranes with thiourea leads to the formation of 2-aminothiazolinone and 2-aminothiazole derivatives, including 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-one. These derivatives are of interest due to their unique crystal structures and hydrogen bonding patterns (Toplak et al., 2003).
Chemical Sensing and Detection
- A novel fluorescence probe based on p-acid-Br was developed for thiourea detection. This probe, utilizing a derivative of (2,5-Dimethoxyphenyl)thiourea, showed high specificity and excellent stability in detecting thiourea concentrations in water and fruit juice samples. The sensitivity and reproducibility of this method demonstrate potential applications in sensing other organic compounds (Wang et al., 2016).
Medicinal Chemistry and Drug Design
- Thiourea derivatives, including those with the (2,5-Dimethoxyphenyl) moiety, have shown significant potential in medicinal chemistry. For example, certain derivatives have been identified as potent inhibitors of human immunodeficiency virus type-1 reverse transcriptase, highlighting their therapeutic potential in the treatment of viral infections (Weitman et al., 2011).
Biological Activity and Interaction Studies
- The structural characteristics of substituted thioureas, including those with a 2,5-dimethoxy substitution, have been studied to understand their biological activity. These compounds exhibit notable antiviral activity and can inhibit key enzymes like reverse transcriptase. Detailed structural analysis of these thioureas provides insights into their molecular interactions and biological functions (Venkatachalam et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-12-6-3-4-8(13-2)7(5-6)11-9(10)14/h3-5H,1-2H3,(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGQKHQZDDTIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374344 | |
| Record name | (2,5-dimethoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxyphenyl)thiourea | |
CAS RN |
67617-98-5 | |
| Record name | (2,5-dimethoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67617-98-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















